(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
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Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H15Cl2N3O3S2 and its molecular weight is 444.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to the catalytic and second aryl binding site of the enzyme . This inhibitory action on PTP1B can enhance insulin and leptin signaling, which are crucial for glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of these pathways, potentially improving glucose homeostasis and energy balance . The downstream effects of this action could include improved insulin sensitivity and glucose metabolism, which are beneficial in the management of Type II diabetes .
Pharmacokinetics
The compound has been shown to exhibit good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting favorable bioavailability.
Result of Action
The compound has demonstrated good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of antidiabetic drugs.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S2/c1-9(23)20-10-3-4-12-13(7-10)26-17(22(12)5-6-25-2)21-16(24)11-8-14(18)27-15(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAHMHKNFQDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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